![molecular formula C53H63NO13Si B186187 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin CAS No. 158722-23-7](/img/structure/B186187.png)
7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin is an intricate compound derived from the baccatin family. Baccatin derivatives are pivotal in medicinal chemistry, particularly in the development of taxane-based chemotherapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of intricate chemical reactions starting from baccatin III. The synthetic route often involves protection-deprotection strategies, selective functional group manipulations, and coupling reactions under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis of 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin is optimized for high yield and purity. This involves the use of robust reaction conditions, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide can be employed under controlled conditions.
Reduction Reactions: Common reductants include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic and electrophilic reagents are used, often under anhydrous conditions and inert atmospheres.
Major Products: The reactions typically yield modified baccatin derivatives, which can serve as intermediates for further functionalization or as final products with enhanced biological activities.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin is a valuable intermediate for the development of new taxane derivatives.
Biology: The compound is used in biological studies to explore cell division mechanisms and the microtubule-stabilizing properties of taxane derivatives.
Medicine: Its primary application is in the synthesis of taxane-based chemotherapeutics, which are critical in cancer treatment, especially in combating solid tumors like breast, ovarian, and lung cancers.
Industry: In the pharmaceutical industry, this compound is integral to the production and refinement of chemotherapeutic agents, ensuring their efficacy and safety.
Mechanism of Action
7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin exerts its effects by stabilizing microtubules, preventing their depolymerization. This action disrupts the mitotic process, leading to apoptosis in rapidly dividing cancer cells. The compound's molecular targets include the β-tubulin subunit of microtubules, influencing cell cycle dynamics and inducing cell death pathways.
Comparison with Similar Compounds
Docetaxel: Another taxane derivative, used widely in chemotherapy.
Paclitaxel: A well-known member of the taxane family, crucial in oncology.
Uniqueness: 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin's unique chemical structure offers distinct advantages in terms of its stability, solubility, and synthetic accessibility, making it a superior candidate for further functionalization and therapeutic applications.
This compound stands out due to its tailored chemical properties, which enhance its efficacy and reduce side effects in therapeutic contexts, making it a promising focus for ongoing research and development in medicinal chemistry.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63NO13Si/c1-10-68(11-2,12-3)67-38-28-39-52(30-61-39,66-33(6)56)44-46(65-48(58)36-26-20-15-21-27-36)53(60)29-37(31(4)40(50(53,7)8)42(62-32(5)55)45(57)51(38,44)9)63-49(59)43-41(34-22-16-13-17-23-34)54-47(64-43)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,60H,10-12,28-30H2,1-9H3/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCJOQYACAQIY-RGZLSWIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@H]6[C@@H](N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63NO13Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158722-23-7 |
Source


|
| Record name | 5-Oxazolecarboxylic acid, 4,5-dihydro-2,4-diphenyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (4S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158722-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
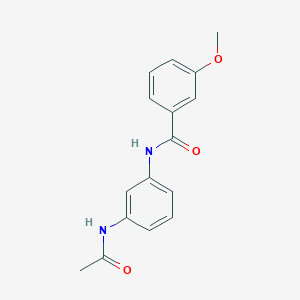
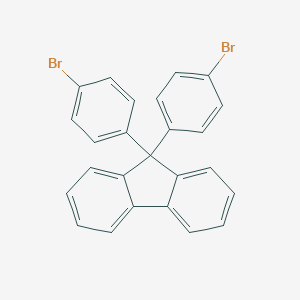

![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
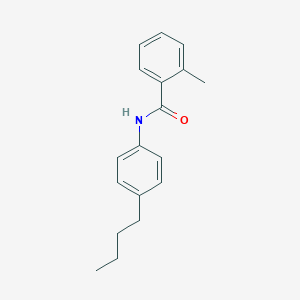
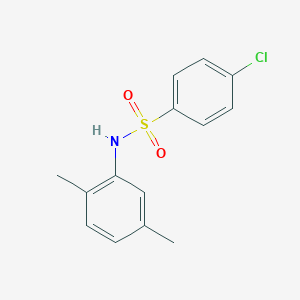
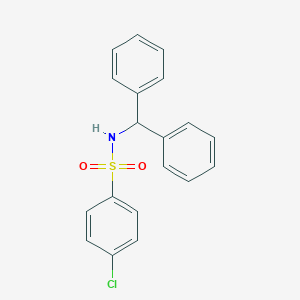
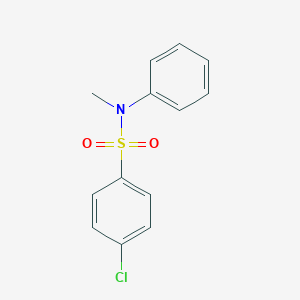
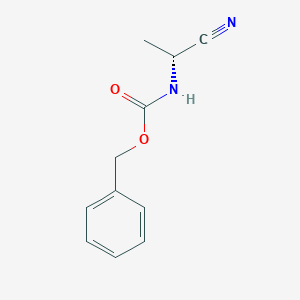
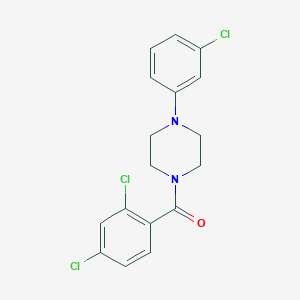
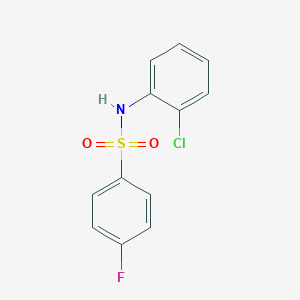
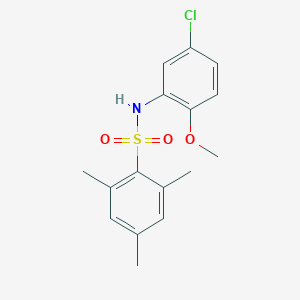
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)
